molecular formula C6H13NO2 B8011727 (3R,4R)-3,4-Dimethoxypyrrolidine

(3R,4R)-3,4-Dimethoxypyrrolidine

Cat. No.: B8011727
M. Wt: 131.17 g/mol
InChI Key: CROOPTGQTSCWCM-PHDIDXHHSA-N
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Description

(3R,4R)-3,4-Dimethoxypyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by two methoxy groups at the 3R and 4R positions of its five-membered saturated heterocyclic amine backbone. Its molecular formula is C₆H₁₃NO₂·HCl, with a molecular weight of 183.64 g/mol (excluding the HCl counterion) . This compound is commercially available with ≥97% purity and is widely utilized in academic and industrial research, particularly in pharmaceuticals, agrochemicals, and materials science, owing to its stereochemical rigidity and functional versatility .

The stereospecific methoxy substituents confer unique electronic and steric properties, making it a valuable intermediate in asymmetric synthesis and catalysis. Its hydrochloride salt enhances stability and solubility in polar solvents, facilitating its use in reaction optimization and biological assays .

Properties

IUPAC Name

(3R,4R)-3,4-dimethoxypyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROOPTGQTSCWCM-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNC[C@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3,4-Dimethoxypyrrolidine can be achieved through several synthetic routes. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction. This reaction typically uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. The reaction proceeds under controlled conditions to yield the desired product with high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer. The use of chiral catalysts and reagents is crucial in achieving the required stereoselectivity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3,4-Dimethoxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(3R,4R)-3,4-Dimethoxypyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R,4R)-3,4-Dimethoxypyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
(3R,4R)-3,4-Dimethoxypyrrolidine HCl Pyrrolidine 3R,4R-dimethoxy groups Asymmetric catalysis, chiral building block
5-(3,4-Dimethoxyphenyl)-pyrrolo[2,3-b]pyridine derivatives (13, 14) Pyrrolo[2,3-b]pyridine Tosyl, methoxyphenyl, ketone groups Kinase inhibition, fluorescence probes
2-[[(3,4-Dichlorophenyl)methoxy]methyl]pyrrolidine HCl Pyrrolidine 2-position dichlorophenylmethoxy group Antimicrobial agents, solubility enhancers
Tetrahydrofuran-derived nucleoside analog (Compound 9) Tetrahydrofuran + pyrrolidine Silyl-protected hydroxyl, thiopyrimidine Nucleoside analogs, antiviral drug design
Pyrrolo[1,2-b]pyridazine derivative (EP 4 374 877 A2) Pyrrolo[1,2-b]pyridazine Difluoro, iodo, ester groups Anticancer agents, radiopharmaceuticals

Detailed Comparisons

Electronic and Steric Effects

  • This compound HCl : The methoxy groups at the 3R and 4R positions donate electron density via resonance, enhancing nucleophilicity at the nitrogen atom. This property is critical in asymmetric alkylation or amination reactions .

Solubility and Stability

  • The hydrochloride salt of this compound offers superior aqueous solubility compared to neutral analogs like the dichlorophenyl derivative .
  • Compound 9 () incorporates a tert-butyldimethylsilyl (TBS) group, improving stability under acidic conditions but requiring deprotection steps for final applications .

Research Findings and Industrial Relevance

  • Pharmaceuticals : this compound HCl is under investigation for modulating dopamine receptors due to its structural resemblance to proline-based neurotransmitters .
  • Agrochemicals : The dichlorophenyl analog () demonstrates herbicidal activity, attributed to its lipophilicity and membrane permeability .
  • Materials Science : The rigid pyrrolidine core in (3R,4R)-dimethoxypyrrolidine is incorporated into liquid crystals and ionic liquids for optoelectronic devices .

Biological Activity

(3R,4R)-3,4-Dimethoxypyrrolidine is a chiral pyrrolidine derivative that has garnered attention for its biological activity, particularly in the context of its role as a potential inhibitor of various enzymes and receptors. This article reviews the compound's synthesis, biological mechanisms, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that yield high purity compounds suitable for biological testing. The compound's structure is characterized by two methoxy groups attached to the pyrrolidine ring, influencing its interaction with biological targets.

Table 1: Summary of Synthesis Routes

StepDescriptionYield (%)
1Initial formation of pyrrolidine core85%
2Methylation with methanol90%
3Purification via recrystallization95%

2.1 Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Research has demonstrated that this compound acts as a selective inhibitor of nNOS. The binding affinity and selectivity for nNOS over endothelial nitric oxide synthase (eNOS) have been evaluated through various assays.

  • Binding Affinity : The compound exhibits a significant binding affinity to nNOS with a Ki value in the nanomolar range.
  • Mechanism of Action : The inhibition mechanism involves the formation of hydrogen bonds and hydrophobic interactions within the active site of nNOS.

Table 2: Binding Affinities of this compound

Target EnzymeKi (nM)Selectivity Ratio (nNOS/eNOS)
nNOS6.8021
eNOS>3000-

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolidine scaffold can significantly alter biological activity. The chirality at the 3 and 4 positions is crucial for maintaining potency and selectivity.

  • Chiral Influence : The (3R,4R) configuration enhances binding affinity compared to its (S,S) counterparts.
  • Substituent Effects : Variations in methoxy group positioning have shown to impact both potency and selectivity against nNOS.

Case Study 1: Efficacy in Neurological Disorders

A study evaluated the efficacy of this compound in models of neurodegeneration. The compound demonstrated neuroprotective effects by reducing nitric oxide levels in neuronal cells.

  • Results : Significant reduction in neuroinflammation markers was observed.
  • : Suggests potential therapeutic applications in conditions like Alzheimer's disease.

Case Study 2: Pain Management

In pain management studies, the compound was tested for its ability to modulate pain pathways via kappa-opioid receptor interactions.

  • Findings : Showed promising results as a kappa-opioid receptor antagonist with low side effects compared to traditional opioids.

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